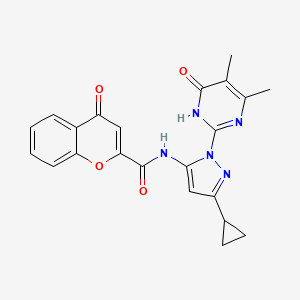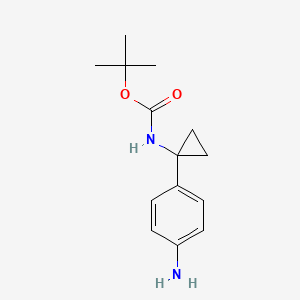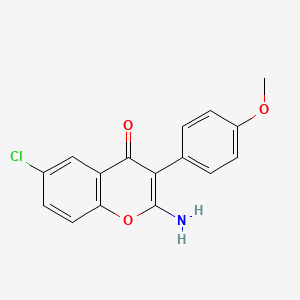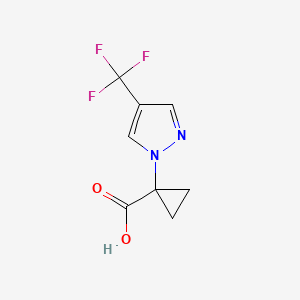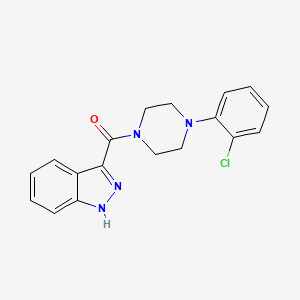
(4-(2-chlorophenyl)piperazin-1-yl)(1H-indazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(1H-indazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, anxiety, and depression.
Scientific Research Applications
Anticancer and Antituberculosis Applications
Research has demonstrated the synthesis of derivatives of the compound , showing significant antituberculosis and anticancer activities. These compounds were tested against human breast cancer cell lines and showed varying degrees of efficacy. Specifically, certain derivatives exhibited notable in vitro anticancer activity, making them subjects of interest for further study in the development of new therapeutic agents against cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activities
Another area of application for these compounds is in antimicrobial activities. Some derivatives have been synthesized and tested for their antimicrobial efficacy against various microorganisms. Certain derivatives were found to possess good to moderate activities, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Structural Analysis
Research has also focused on the synthesis of novel derivatives and their structural analysis. Studies have shown the efficient synthesis of compounds with potential applications as antihistamines. These studies contribute to the understanding of the structural requirements for biological activity and may lead to the development of new drugs (Venkat Narsaiah & Narsimha, 2011).
Chemical Interaction Studies
Further research has explored the molecular interactions of certain derivatives with biological receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insights into the potential therapeutic applications of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common feature in many pharmaceuticals and illicit drugs. Piperazine derivatives often interact with the serotonergic and dopaminergic systems .
Mode of action
The interaction of piperazine derivatives with their targets often involves binding to the target receptors, leading to changes in the receptor’s activity. This can result in various physiological effects depending on the specific receptors involved .
Biochemical pathways
The compound also contains an indazole ring. Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with piperazine and indazole derivatives, the effects could potentially be quite diverse .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. Without specific information about this compound, it’s difficult to make precise statements .
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAHECNAXACRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2581096.png)
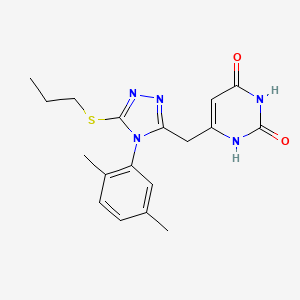
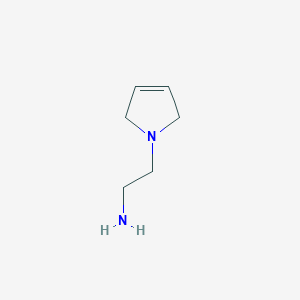
![Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2581101.png)
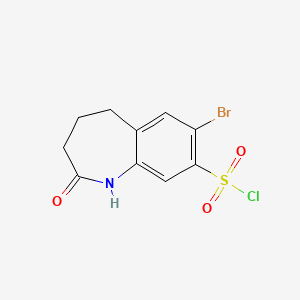

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)
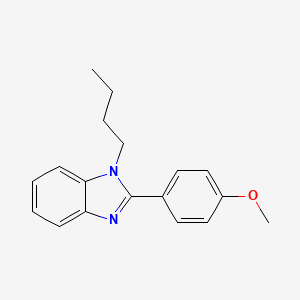
![1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2581110.png)
